Divergent Binding Mode: LUF5834 Maintains Function Despite Ribose-Contact Residue Mutations That Abolish CGS21680 Potency
In a direct head-to-head mutagenesis comparison, alanine substitution of Thr88 (a residue shown in crystal structures to interact with the ribose group of adenosine-derived agonists) had no effect on LUF5834 potency while this same mutation abolishes the functional response to the classical adenosine-derived agonist CGS21680 [1]. Similarly, mutation of Ser277 to alanine, another ribose-interacting residue, did not impair LUF5834 function but severely compromises CGS21680-mediated activation [2]. Conversely, alanine mutation of Trp246 or Glu13 produced significant deleterious effects on CGS21680 function but had little effect on LUF5834 [3].
| Evidence Dimension | Functional response following alanine mutagenesis of key A2A receptor residues |
|---|---|
| Target Compound Data | Thr88Ala: No effect on LUF5834 potency; Ser277Ala: No effect on LUF5834 function; Trp246Ala: Little effect on LUF5834; Glu13Ala: Little effect on LUF5834 |
| Comparator Or Baseline | CGS21680 (adenosine-derived full agonist): Thr88Ala abolishes function; Ser277Ala abolishes function; Trp246Ala: Significant deleterious effect; Glu13Ala: Significant deleterious effect |
| Quantified Difference | Complete divergence of mutational sensitivity profiles; ribose-contact residue mutations (Thr88, Ser277) differentially affect the two compounds |
| Conditions | Site-directed mutagenesis of human A2A adenosine receptor expressed in CHO cells; cAMP accumulation assays |
Why This Matters
This differential mutational profile provides a validated orthogonal probe for dissecting ribose-dependent versus ribose-independent activation mechanisms in A2A receptor structural studies.
- [1] Lane JR, Klein Herenbrink C, van Westen GJ, Spoorendonk JA, Hoffmann C, IJzerman AP. A novel nonribose agonist, LUF5834, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A2a receptor. Mol Pharmacol. 2012;81(3):475-487. doi:10.1124/mol.111.075937 View Source
- [2] Lane JR, Klein Herenbrink C, van Westen GJ, Spoorendonk JA, Hoffmann C, IJzerman AP. A novel nonribose agonist, LUF5834, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A2a receptor. Mol Pharmacol. 2012;81(3):475-487. doi:10.1124/mol.111.075937 View Source
- [3] Lane JR, Klein Herenbrink C, van Westen GJ, Spoorendonk JA, Hoffmann C, IJzerman AP. A novel nonribose agonist, LUF5834, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A2a receptor. Mol Pharmacol. 2012;81(3):475-487. doi:10.1124/mol.111.075937 View Source
